molecular formula C17H19N3O3 B5450421 ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5450421
M. Wt: 313.35 g/mol
InChI Key: DGHABWDVUKPRNY-UHFFFAOYSA-N
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Description

ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group and a benzoate ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the pyridylamine derivative. This is followed by the formation of the benzoate ester through esterification reactions. Common reagents used in these reactions include ethyl alcohol, benzoic acid, and various catalysts to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,6-dimethylpyridine: Shares the pyridyl group but lacks the benzoate ester.

    4,6-Dimethyl-2-mercaptopyrimidine: Contains similar pyrimidine structure but with different functional groups.

Uniqueness

ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its combination of a pyridyl group and a benzoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields of research.

Properties

IUPAC Name

ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-4-23-16(21)13-5-7-14(8-6-13)19-17(22)20-15-10-11(2)9-12(3)18-15/h5-10H,4H2,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHABWDVUKPRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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